![molecular formula C19H20F3N3O5 B2535872 1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097926-10-6](/img/structure/B2535872.png)
1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 2,3-Dihydro-1,4-benzodioxin ring, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 . There are three isomers of benzodioxan, as the second atom of oxygen of the dioxane can be in a second, third, or fourth position .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the compound 4-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)phthalonitrile has a predicted boiling point of 515.3±50.0 °C and a predicted density of 1.33±0.1 g/cm3 .Scientific Research Applications
Electrochemical Behavior and Oxidation Mechanisms
Research on hydantoin derivatives, including imidazolidine-2,4-dione compounds, has explored their electrochemical behavior. Studies using cyclic voltammetry at glassy carbon electrodes have helped understand the oxidation mechanisms of these compounds, providing insights into their structure-activity relationships and potential biochemical pathways (Nosheen et al., 2012).
Anti-arrhythmic Activity
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their anti-arrhythmic properties. Structural analysis and in vitro studies have identified compounds with significant activity, indicating potential applications in cardiac therapeutic interventions (Pękala et al., 2005).
Hypoglycemic Activity
The design and synthesis of thiazolidine-2,4-dione analogs, including imidazolidine derivatives, have shown promising hypoglycemic effects. These studies contribute to the development of new treatments for diabetes by exploring the structure-activity relationships and in vivo efficacy of these compounds (Oguchi et al., 2000).
Molecular Design and Synthesis Techniques
Advancements in molecular design and synthesis techniques for imidazolidine-2,4-dione derivatives have been reported. These methodologies facilitate the production of compounds with tailored properties for potential therapeutic applications, including selective cannabinoid receptor agonists with implications for treating neuropathic pain (van der Stelt et al., 2011).
Antimicrobial and Antifungal Properties
Research on imidazolidine-4-one derivatives has highlighted their potential as chemosensitizers to improve antibiotic effectiveness against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). This research opens pathways for developing novel antimicrobial strategies leveraging the unique properties of imidazolidine derivatives (Matys et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O5/c20-19(21,22)11-25-15(26)10-24(18(25)28)12-4-6-23(7-5-12)17(27)13-2-1-3-14-16(13)30-9-8-29-14/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJEOZVHNOOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)

![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)

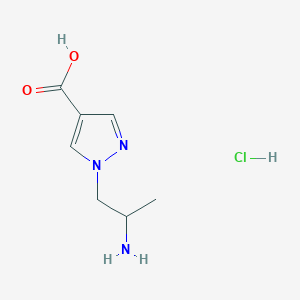
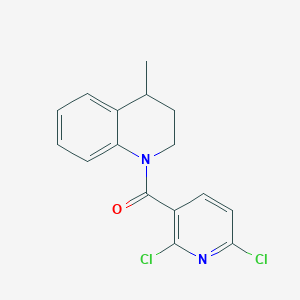

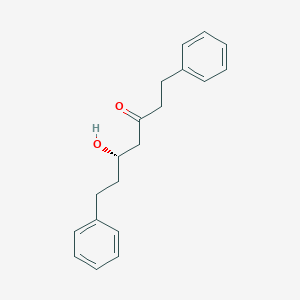
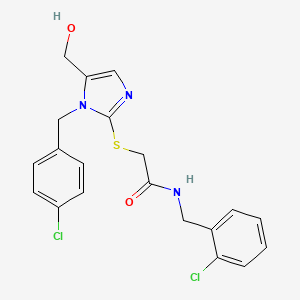
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)
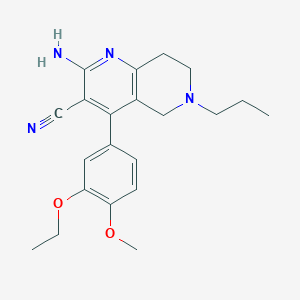
![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)
